molecular formula C3H6O3S B1581002 3-Hydroxythietane 1,1-dioxide CAS No. 22524-35-2

3-Hydroxythietane 1,1-dioxide

Cat. No.: B1581002
CAS No.: 22524-35-2
M. Wt: 122.15 g/mol
InChI Key: CIUZABLJPXPIFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, 3-Cyanothiete 1,1-dioxide was prepared from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate . Similarly, 3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .

Scientific Research Applications

Oxidation and Reaction Properties

3-Hydroxythietane 1,1-dioxide demonstrates significant reactivity in various chemical reactions. For instance, it reacts with hydrogen peroxide to form 3-hydroxythietane-1-oxide and with phosgene to yield 3-thietyl-1, 1-dioxide chloroformate, which further reacts with diethylamine to produce 3-thietyl-1, 1-dioxide N, N-dimethylcarbamate (Étlis & Trofimov, 1969). These reactions highlight its potential as a versatile reactant in organic synthesis.

Applications in Diene Synthesis

This compound is used in the synthesis of thietyl acrylates through reactions with thioepi chlorohydrin. These thietyl acrylates are key intermediates for further chemical transformations, demonstrating the compound's utility in more complex synthetic pathways (Étlis, Grobov, & Sineokov, 1969).

Role in Ring Fission and Polymerization

3-Hydroxythietane derivatives undergo interesting retro-aldol ring fission and polymerization reactions. This behavior is significant in understanding reaction mechanisms and designing new synthetic strategies, especially in polymer science (Young & Stirling, 1997).

Hydrolysis Studies

Studies on the hydrolysis of carbamates and carbonates of 3-hydroxythiolane 1,1-dioxide have revealed insights into reaction mechanisms and potential applications in organic synthesis, particularly in the generation of specific amines and sulfones (Parkhomenko et al., 1980).

Insights into Molecular Association

This compound has been studied for its role in molecular association, particularly in the formation of novel hydrogen-bonded dimers. These studies contribute to the understanding of intermolecular interactions and the design of new molecular structures (Rajeev et al., 1998).

Electrophilic Reactions

This compound demonstrates interesting electrophilic reactions, such as forming vinyl sulfides and enaminones. This expands its application in synthetic chemistry, particularly in creating new molecular entities (Hofsløkken & Skattebol, 1999).

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance (NMR) studies on 3-alkoxythiolane 1,1-dioxides, including this compound, provide essential insights into their structural and electronic properties, which is crucial for applications in material science and molecular engineering (Sammakia, Harris, & Evans, 1984).

Properties

IUPAC Name

1,1-dioxothietan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZABLJPXPIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295430
Record name 3-Thietanol, 1,1-dioxide
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Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22524-35-2
Record name 3-Hydroxythietane 1,1-dioxide
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Record name 3-Thietanol, 1,1-dioxide
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Record name 3-hydroxythietane 1,1-dioxide
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Record name 3-Thietanol, 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can we learn about the reactivity of 3-Hydroxythietane 1,1-dioxide from these papers?

A1: While neither paper specifically examines this compound, the research offers insights into the reactivity of similar thietane derivatives. For instance, "Some reactions of 3-hydroxythietane" [] explores the reactivity of the 3-hydroxythietane ring system, demonstrating its susceptibility to ring-opening reactions. This knowledge suggests that this compound, with its additional dioxide functionality, might exhibit altered reactivity compared to its non-oxidized counterpart. Further investigation is needed to understand the specific influence of the dioxide group on the molecule's reactivity.

Q2: The first paper mentions "Diene Synthesis". Could this compound participate in such reactions?

A2: "The diene synthesis with sulfur-containing derivatives of acrylic acids" [] focuses on Diels-Alder reactions involving sulfur-containing dienes. While this compound itself isn't a diene, its potential to undergo modifications and generate suitable diene structures for Diels-Alder reactions is a possibility. Further research is necessary to explore this potential and assess its feasibility.

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